3-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
3-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-(Propan-2-yl)phenol in the presence of a base such as potassium carbonate.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 3-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-{[4-(Methyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-{[4-(Ethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-{[4-(Butyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
3-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or improve its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(2)13-5-7-15(8-6-13)21-11-16-19-17(20-22-16)14-4-3-9-18-10-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUKEVDPQWWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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